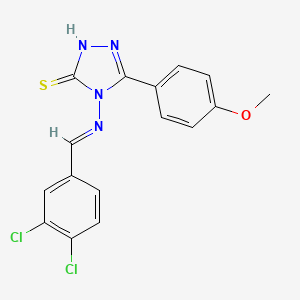![molecular formula C19H20N4O3S B12010766 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010766.png)
4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C19H20N4O3S and a molecular weight of 384.46 g/mol . This compound is part of the triazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate hydrazine derivatives with aldehydes or ketones to form Schiff bases, followed by cyclization with thiocarbonyl compounds . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Scientific Research Applications
4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity or modulating their function . The triazole ring is known to interact with metal ions and proteins, affecting their structure and activity . Additionally, the compound’s thiol group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their function .
Comparison with Similar Compounds
Similar compounds to 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol include:
- 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
These compounds share similar structural features but differ in the position and type of substituents on the phenyl rings, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C19H20N4O3S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4O3S/c1-4-26-16-7-5-6-13(10-16)18-21-22-19(27)23(18)20-12-14-8-9-15(24-2)11-17(14)25-3/h5-12H,4H2,1-3H3,(H,22,27)/b20-12+ |
InChI Key |
CFUCWAPTEUCIKW-UDWIEESQSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)OC)OC |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid](/img/structure/B12010709.png)





![2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12010765.png)


![3-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12010783.png)
